Cyproconazole
Overview
Description
Cyproconazole is a broad-spectrum triazole fungicide widely used in agriculture. It is particularly effective against a variety of fungal diseases affecting cereal crops, coffee, sugar beet, fruit trees, grapes, and peanuts . The compound is known for its ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby preventing fungal growth .
Mechanism of Action
Target of Action
Cyproconazole is a broad-spectrum triazole fungicide . The primary target of this compound is the enzyme cytochrome P450 (CYP51), which mediates a critical step in the biosynthesis of ergosterol . Ergosterol is a steroid required for the synthesis of the fungal cell wall .
Mode of Action
This compound acts by inhibiting the process of demethylation, a particular step in the synthesis of a component of the fungal cell wall called sterol . This is why this compound must be used when fungal growth is at a maximum, early in the infection, because in late infections fungal growth slows down and the agent is ineffective .
Biochemical Pathways
This compound affects the sterol biosynthesis pathway in fungi . By inhibiting the demethylation process, it disrupts the synthesis of ergosterol, a crucial component of the fungal cell wall . This disruption affects fungal growth . In the human liver cell line HepaRG, the only affected pathways observed after treatment with this compound were the PPAR signaling pathway and amino acid metabolism .
Pharmacokinetics
This compound is rapidly and extensively absorbed from the gastrointestinal tract and rapidly excreted from the body in urine and faeces . It is moderately soluble in water and readily soluble in many organic solvents . Based on its physico-chemical properties, this compound has a high risk of leaching to groundwater . It can be persistent in both soil and water systems .
Result of Action
The molecular and cellular effects of this compound’s action include hepatomegaly, hepatocellular hypertrophy, decreased serum cholesterol, decreased hepatic levels of all-trans-retinoic acid, and increased hepatic cell proliferation . It also leads to early gene expression changes in CAR regulation (Cyp2b10, Gadd45β), biochemical changes (induction of cytochrome P450 2B–dependent enzyme activities), hypertrophy, fat vacuolation and increased single-cell necrosis in the liver .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is persistent in both soil and water systems . The European Community has classified this compound as dangerous for the environment, because it is very toxic to aquatic organisms, causing acute and long-term adverse effects in the aquatic environment . While it is moderately toxic to mammals and most aquatic organisms, earthworms and honeybees, it is highly toxic to birds .
Biochemical Analysis
Biochemical Properties
Cyproconazole interacts with the fungal enzyme eburicol 14-alpha-demethylase, which is involved in the biosynthesis of sterol, a component of the fungal cell wall . This interaction inhibits the synthesis of ergosterol, affecting fungal growth .
Cellular Effects
In animal models, this compound has been observed to cause hepatocellular adenomas and carcinomas . It has also been associated with hepatomegaly, hepatocellular hypertrophy, decreased serum cholesterol, decreased hepatic levels of all-trans-retinoic acid, and increased hepatic cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of a specific step in the synthesis of a component of the fungal cell wall called sterol . This inhibition affects fungal growth but not the fungal sporulation .
Temporal Effects in Laboratory Settings
This compound is rapidly and extensively absorbed from the gastrointestinal tract and rapidly excreted from the body in urine and faeces . The majority of excretion occurs in the first 48 hours . There is no evidence of bioaccumulation in any tissues in rats .
Dosage Effects in Animal Models
In CD-1 mice, this compound causes hepatocellular adenomas and carcinomas at dose levels of 100 and 200 ppm . The effects noted with this compound were absent or greatly diminished in Car-null mice .
Metabolic Pathways
This compound is extensively metabolized, with a greater number of metabolites identified in the urine compared with the faeces . The predominant metabolic reactions of this compound in the rat were oxidative elimination of the triazole ring, hydroxylation of the carbon bearing the methyl group, oxidation of the methyl group to the carbinol and further to the carboxylic acid, and reductive elimination of the carbon bearing the methyl group, yielding a benzyl alcohol, which is further oxidized to the corresponding ketone .
Transport and Distribution
This compound is rapidly and extensively absorbed from the gastrointestinal tract . Less than 0.42% of the administered dose was found in the carcass and tissues at 168 hours . Tissue residues were highest in liver and adrenals (mainly cortex), followed by fat and kidney .
Preparation Methods
The synthesis of cyproconazole involves several key steps, including Grignard-nucleophilic reactions, nucleophilic reactions, ring-closing reactions, and ring-opening reactions . One common method starts with 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone, which undergoes epoxidation with a sulfur-containing agent in the presence of an alkali . The resulting compound is then condensed with 1,2,4-triazole in the presence of a catalyst to form this compound . This method is noted for its high purity and yield, making it suitable for industrial production .
Chemical Reactions Analysis
Cyproconazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form triazole acetic acid and other metabolites.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include sulfur-containing agents for epoxidation and alkali for condensation reactions . The major products formed from these reactions are typically triazole derivatives and other related compounds .
Scientific Research Applications
Cyproconazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Cyproconazole is often compared with other triazole fungicides such as triadimefon and propiconazole . While all these compounds share a similar mechanism of action, this compound is noted for its higher efficacy against a broader range of fungal species . Additionally, this compound has a unique chemical structure that allows for better binding to the target enzyme, making it more effective at lower concentrations .
Similar Compounds
- Triadimefon
- Propiconazole
- Difenoconazole
- Tebuconazole
These compounds, like this compound, are used extensively in agriculture to control fungal diseases but vary in their spectrum of activity and environmental impact .
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNOUKDBUJZYDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032601 | |
Record name | Cyproconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0032601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
>250 °C | |
Record name | CYPROCONAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Readily soluble in acetone, ethanol, xylene, and dimethyl sulfoxide, Soluble at 25 °C (%w/w): acetone > 23; ethanol > 23; xylene 12; DMSO > 18., In water, 140 mg/L at 25 °C | |
Record name | CYPROCONAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.25 g/cu cm | |
Record name | CYPROCONAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.59X10-7 mm Hg at 25 °C | |
Record name | CYPROCONAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals from hexane/CH2Cl2, Colorless solid | |
CAS No. |
94361-06-5 | |
Record name | Cyproconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94361-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyproconazole [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094361065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyproconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0032601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,4-Triazole-1-ethanol, α-(4-chlorophenyl)-α-(1-cyclopropylethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.443 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYPROCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/622B9C3E6T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CYPROCONAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
106.2-106.9 °C | |
Record name | CYPROCONAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cyproconazole?
A1: this compound inhibits the enzyme eburicol 14-alpha-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. [] This pathway is responsible for producing ergosterol, a crucial component of fungal cell membranes. By inhibiting CYP51, this compound disrupts ergosterol production, ultimately leading to fungal cell death.
Q2: What are the structural characteristics of this compound?
A2: this compound has four stereoisomers due to its two chiral centers. [, ] The absolute configurations of these isomers were identified as (2R, 3R)-(+)-, (2R, 3S)-(+)-, (2S, 3S)-(-)-, and (2S, 3R)-(-)-Cyproconazole through vibrational circular dichroism (VCD) spectroscopy. []
Q3: How does the chirality of this compound affect its fungicidal activity?
A3: The four stereoisomers of this compound exhibit stereoselective fungicidal activity against Fusarium graminearum Schw and Magnaporthe oryzae. [] This means that the different isomers have different levels of effectiveness against these fungi. The order of fungicidal activity was determined to be (2S, 3S)-(-)-stereoisomer > the stereoisomer mixture > (2S, 3R)-(-)-stereoisomer > (2R, 3R)-(+)-stereoisomer > (2R, 3S)-(+)-stereoisomer. []
Q4: Is this compound compatible with plant growth-promoting microorganisms?
A4: Research shows varying compatibility depending on the microorganism. While this compound was found compatible with Bacillus subtilis, it negatively impacted the growth of Bradyrhizobium japonicum and Streptomyces seoulensis. [] This suggests a need to carefully consider the co-application of this compound with beneficial microbes in agricultural practices.
Q5: How stable is this compound in different environmental matrices?
A5: this compound demonstrates varying stability depending on the matrix. In soil, its half-life ranges from 18.1 to 34.5 days, while in wheat plants it is significantly shorter, ranging from 3.0 to 5.5 days. [] In cucumber, the half-life was observed to be 3.5-4.0 days. [] These findings suggest that this compound persists longer in soil than in plant tissues.
Q6: What factors influence the dissipation of this compound residues in the environment?
A6: The presence of turfgrass significantly influences this compound dissipation. The amount of this compound detected in soil under a full stand of turf was significantly lower compared to bare soil at different time points. [] The study suggests that even one-third of a full stand of turfgrass can greatly decrease the half-life of this compound. []
Q7: Does this compound exposure induce cross-resistance to other azole fungicides?
A8: Yes, studies on Zymoseptoria tritici indicate that this compound resistance can lead to cross-resistance with other azole fungicides. Strong cross-resistance was observed with propiconazole, while weak cross-resistance was found with tebuconazole and prothioconazole. [] This cross-resistance poses a challenge for managing fungal diseases in agricultural settings, emphasizing the need for alternative control strategies.
Q8: What are the known toxicological effects of this compound in mammals?
A9: Studies in mice revealed that this compound causes liver hypertrophy, increased cell proliferation, single-cell necrosis, fat vacuolation, and decreased plasma cholesterol. [] These effects are dose-dependent and mediated by the constitutive androstane receptor (CAR). []
Q9: Are the liver tumor-inducing effects of this compound in mice relevant to humans?
A10: While this compound induces liver tumors in mice, research suggests this effect is not relevant to humans. [] This conclusion is based on the established mode of action involving CAR, a receptor that differs significantly in its function between rodents and humans. []
Q10: What analytical techniques are commonly used for this compound detection and quantification?
A11: Several analytical methods are employed, including: * Gas chromatography with nitrogen-phosphorus detector (GC-NPD) for residue analysis in wheat, soil, and cucumber. [, , ] * Liquid chromatography-triple quadrupole tandem mass spectrometry (LC-MS/MS) for residue analysis in cucumber, soil, and Sichuan pepper. [, ] * Chiral liquid chromatography-tandem mass spectrometry for separating and quantifying this compound stereoisomers in soil and cucumber. []
Q11: What is the environmental fate of this compound?
A12: this compound applied to turfgrass exhibits reduced mobility and faster degradation compared to bare soil applications. [] This suggests that the presence of vegetation can mitigate its potential leaching into groundwater.
Q12: Can Trichoderma species contribute to the bioremediation of this compound?
A13: Certain Trichoderma species isolated from wild plants demonstrated the ability to remove this compound from liquid media, with varying removal efficiencies. [] This finding highlights the potential of using specific fungal strains for bioremediation of this compound-contaminated environments.
Q13: What is the role of computational chemistry in understanding this compound's activity?
A14: Molecular docking studies provided insights into the binding interactions of this compound enantiomers with chiral stationary phases during chromatographic separation. [] These simulations aid in understanding the stereospecific recognition mechanisms involved in analyzing this compound enantiomers.
Q14: What are the alternative approaches for controlling plant diseases caused by fungi susceptible to this compound?
A15: Alternatives include: * Biological control agents like Bacillus subtilis and Trichoderma species. [, , ] * Integrated Pest Management (IPM) strategies combining chemical and biological control methods. [, ] * The use of other classes of fungicides with different modes of action, such as strobilurins, to delay resistance development. [, ]
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